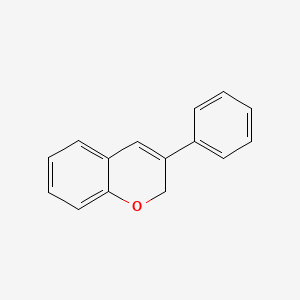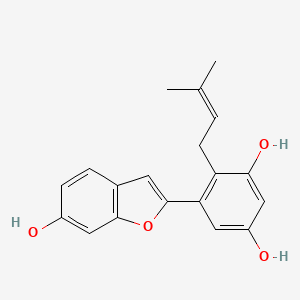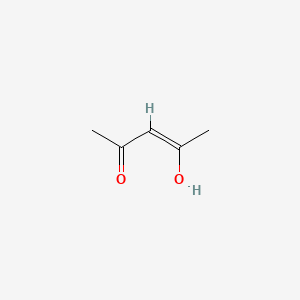
氟三甲基硅烷
描述
Fluorotrimethylsilane (Fluorotrimethylsilane, FTM, or FTMSA) is an organosilicon compound with the chemical formula (CH3)3SiF. It is a colorless and volatile liquid that is used as a reagent in organic synthesis and as a solvent in various applications. It is a highly versatile compound that has numerous applications in the fields of chemistry, biochemistry, and materials science.
科学研究应用
1. 放射药合成
氟三甲基硅烷已在正电子发射断层扫描 (PET) 放射药的合成中得到探索。它在取代有机氟硅烷合成中的应用已在含 Si-F 放射药的开发中显示出潜力,证明了其在核医学领域的实用性 (Schirrmacher 等,2006)。
2. 聚合物合成
氟三甲基硅烷是合成具有交替芳基-全氟芳基单元的聚(苯乙炔)的副产品。该过程值得注意的是只需要催化量的氟化物盐,展示了氟三甲基硅烷在聚合物化学中的作用 (Dutta,Woody 和 Watson,2008)。
3. 化学合成
该化合物已用于烯基三甲基硅烷的氟脱硅基化,为氟烯烃和二氟甲基取代的酰胺、醇或醚提供了一条新途径。这突出了它在有机合成中的重要性 (Greedy 和 Gouverneur,2001)。
4. 电池技术
在锂离子电池领域,通过涉及氯硅烷和烯丙基取代的低聚(环氧乙烷)醚的反应合成,然后用氟化钾氟化,具有低聚(环氧乙烷)取代基的氟硅烷化合物显示出前景。这些化合物表现出较低的粘度、较高的介电常数和较高的氧化电位,这对高压锂离子电池至关重要 (Wang 等,2016)。
5. 表面改性
已经研究了使用氟三甲基硅烷改性玻璃表面以增强疏水性能。该应用在材料科学中对于制造高度疏水材料和涂层至关重要,在各个行业中可能有用 (Maciejewski 等,2014)。
6. 环境监测
氟三甲基硅烷的应用延伸到环境监测。使用低成本电子设备进行浮游植物荧光的原位测量,其中叶绿素 a 荧光法是关键方法,突出了其在海洋学研究中的潜力 (Leeuw、Boss 和 Wright,2013)。
7. 医学测试和生物技术
辐射衰变工程的概念,包括通过改变荧光团或生色团的辐射衰变速率来改变它们的辐射,在医学测试和生物技术中具有潜在应用。这种方法可以增强低量子产率生色团的辐射,增加氟三甲基硅烷在诊断应用中的效用 (Lakowicz,2001)。
作用机制
Target of Action
Fluorotrimethylsilane (FTMS) is a chemical compound with the formula (CH3)3SiF . It is primarily used in the field of chemistry as a reagent or intermediate in various reactions . The primary targets of FTMS are the molecules or substrates it reacts with in these chemical processes.
Mode of Action
The mode of action of FTMS largely depends on the specific chemical reaction it is involved in. For instance, during vacuum pyrolysis, FTMS can eliminate fluorotrimethylsilane to give perfluoromethacrolein . In another example, FTMS can react with triflic acid under solvent-free conditions to give difluoromethyltriflate along with fluorotrimethylsilane . These reactions suggest that FTMS can interact with its targets through various mechanisms, often involving the transfer of the fluorine atom or the trimethylsilyl group.
Result of Action
The molecular and cellular effects of FTMS’s action would depend on the specific reaction it is involved in. For instance, in the reaction with triflic acid, the result of FTMS’s action is the formation of difluoromethyltriflate and fluorotrimethylsilane . .
生化分析
Biochemical Properties
Fluorotrimethylsilane plays a significant role in biochemical reactions, particularly in the process of fluoride-induced desilylation. This compound interacts with various enzymes and proteins, facilitating the removal of silyl groups from organic molecules. The interaction of fluorotrimethylsilane with enzymes such as silyltransferases and proteins involved in metabolic pathways is crucial for its function. These interactions often involve the formation of strong Si-F bonds, which are highly selective and efficient in catalyzing biochemical reactions .
Cellular Effects
Fluorotrimethylsilane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cellular proteins by modifying their silyl groups. This modification can lead to changes in protein activity, localization, and interactions with other biomolecules. Additionally, fluorotrimethylsilane can impact cell signaling pathways by altering the phosphorylation status of key signaling proteins, thereby influencing gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of fluorotrimethylsilane involves its ability to form strong Si-F bonds with biomolecules. This compound can act as both an enzyme inhibitor and activator, depending on the context of the biochemical reaction. For instance, fluorotrimethylsilane can inhibit enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate certain enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, as the modified proteins can influence transcriptional regulators and other components of the gene expression machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorotrimethylsilane can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to fluorotrimethylsilane has been shown to affect cellular function, including alterations in metabolic activity and protein expression levels. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of fluorotrimethylsilane vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and cellular processes without causing significant toxicity. At high doses, fluorotrimethylsilane can exhibit toxic effects, including cellular damage, disruption of metabolic pathways, and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while exceeding this range results in toxicity .
Metabolic Pathways
Fluorotrimethylsilane is involved in several metabolic pathways, primarily those related to the modification of silyl groups on biomolecules. It interacts with enzymes such as silyltransferases and other cofactors that facilitate the transfer of silyl groups. These interactions can influence metabolic flux and the levels of various metabolites within the cell. The involvement of fluorotrimethylsilane in these pathways highlights its importance in regulating cellular metabolism and biochemical reactions .
Transport and Distribution
Within cells and tissues, fluorotrimethylsilane is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins that facilitate its movement across cellular compartments. The localization and accumulation of fluorotrimethylsilane within specific tissues can influence its biochemical activity and overall function. Understanding these transport and distribution mechanisms is crucial for optimizing the use of fluorotrimethylsilane in biochemical applications .
Subcellular Localization
The subcellular localization of fluorotrimethylsilane is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of fluorotrimethylsilane within these compartments can influence its activity and interactions with other biomolecules, thereby affecting cellular function and metabolism .
属性
IUPAC Name |
fluoro(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9FSi/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIKAHQFRQTTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059959 | |
| Record name | Fluorotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas with a pungent irritating odor; [Alfa Aesar MSDS] | |
| Record name | Trimethylfluorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
420-56-4 | |
| Record name | Fluorotrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylfluorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, fluorotrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

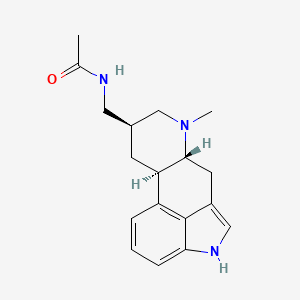
![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)
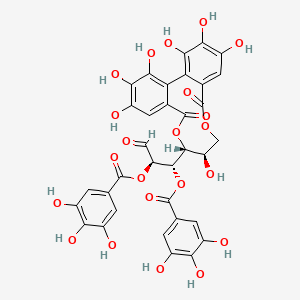
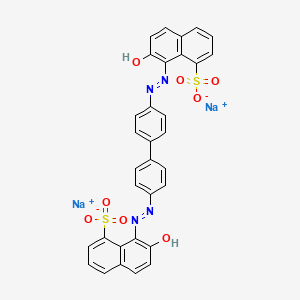
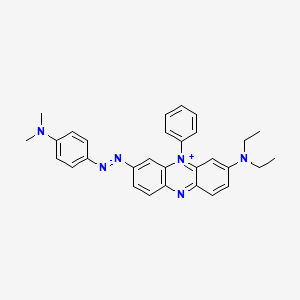

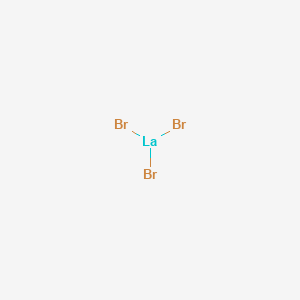

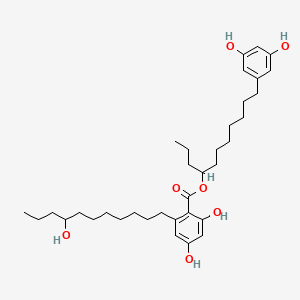
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)
